molecular formula C8H6BrNO2 B6243117 {3-bromofuro[2,3-c]pyridin-5-yl}methanol CAS No. 478149-25-6

{3-bromofuro[2,3-c]pyridin-5-yl}methanol

Cat. No.: B6243117
CAS No.: 478149-25-6
M. Wt: 228
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Description

{3-bromofuro[2,3-c]pyridin-5-yl}methanol is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol It is a brominated derivative of furo[2,3-c]pyridine, featuring a methanol group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromofuro[2,3-c]pyridine with formaldehyde and a reducing agent such as sodium borohydride to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for {3-bromofuro[2,3-c]pyridin-5-yl}methanol are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-bromofuro[2,3-c]pyridin-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {3-bromofuro[2,3-c]pyridin-5-yl}aldehyde or {3-bromofuro[2,3-c]pyridin-5-yl}carboxylic acid .

Scientific Research Applications

{3-bromofuro[2,3-c]pyridin-5-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-bromofuro[2,3-c]pyridin-5-yl}methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methanol group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuro[2,3-b]pyridin-2-yl)methanol: Similar structure but differs in the position of the bromine atom and methanol group.

    (6-Bromofuro[3,2-b]pyridin-2-yl)methanol: Another brominated derivative with a different ring fusion pattern.

    (5-Methylfuro[2,3-b]pyridin-2-yl)methanol: Contains a methyl group instead of a bromine atom.

Uniqueness

{3-bromofuro[2,3-c]pyridin-5-yl}methanol is unique due to its specific bromination pattern and the presence of a methanol group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

478149-25-6

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

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